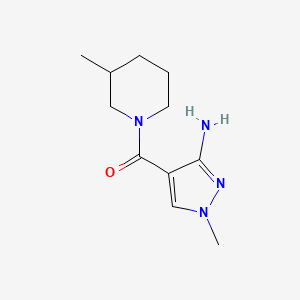

(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone

CAS No.:

Cat. No.: VC15759004

Molecular Formula: C11H18N4O

Molecular Weight: 222.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H18N4O |

|---|---|

| Molecular Weight | 222.29 g/mol |

| IUPAC Name | (3-amino-1-methylpyrazol-4-yl)-(3-methylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C11H18N4O/c1-8-4-3-5-15(6-8)11(16)9-7-14(2)13-10(9)12/h7-8H,3-6H2,1-2H3,(H2,12,13) |

| Standard InChI Key | GSRSGRUPMQVUKU-UHFFFAOYSA-N |

| Canonical SMILES | CC1CCCN(C1)C(=O)C2=CN(N=C2N)C |

Introduction

(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone is a synthetic organic compound that integrates a pyrazole ring with a piperidine moiety. This unique structure, featuring an amino group and a ketone functional group, contributes to its distinctive chemical and biological properties. The compound is of interest in various scientific fields, including chemistry, biology, and medicine, due to its potential applications in drug discovery and biochemical research.

Synthesis Methods

The synthesis of (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions:

-

Formation of the Pyrazole Ring: Synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

-

Substitution Reactions: Introduction of amino and methyl groups via substitution reactions using reagents like methyl iodide and ammonia.

-

Formation of the Piperidine Ring: Synthesized through cyclization reactions involving precursors like 1,5-diaminopentane.

-

Coupling Reactions: Final step involves coupling the pyrazole and piperidine rings using a coupling reagent like carbodiimide.

Chemical Reactions and Products

(3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone undergoes various chemical reactions:

-

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in ketones or carboxylic acids.

-

Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in alcohols or amines.

-

Substitution: Involving the amino and methyl groups with halogens or other electrophiles.

Biological Activity

-

Antitumor Activity: Pyrazole derivatives have shown promise against cancer cell lines by inhibiting specific kinases.

-

Anti-inflammatory Effects: Structural properties contribute to anti-inflammatory capabilities.

-

Antimicrobial Properties: Potential for combating bacterial infections.

Therapeutic Potential

-

Drug Development: Explored as an inhibitor of certain enzymes involved in disease pathways.

-

Biochemical Probes: Used to investigate enzyme activities and protein interactions.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)methanone | Pyrazole and piperidine rings with specific substitutions | Antitumor, anti-inflammatory, antimicrobial | Unique substitution pattern |

| (3-amino-1-methyl-1H-pyrazol-4-yl)(3-ethylpiperidin-1-yl)methanone | Similar structure but with an ethyl group instead of methyl on the piperidine ring | Potential therapeutic effects | Different alkyl group on piperidine |

| (3-amino-1-methyl-1H-pyrazol-4-yl)(3-methylpiperidin-1-yl)ethanone | Similar structure but with an ethanone group instead of methanone | Potential biological activities | Different carbonyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume